molecular formula C15H21N3O4 B3728532 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

Cat. No. B3728532
M. Wt: 307.34 g/mol
InChI Key: UQRPGRBMSZAVMM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide, also known as EHBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. EHBA is a hydrazone derivative of ethyl acetoacetate and 3-ethoxy-4-hydroxybenzaldehyde, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. One area of interest is in the development of new anti-cancer drugs based on 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. Researchers are also investigating the potential use of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide in the treatment of neurodegenerative diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide and its potential applications in scientific research.

Scientific Research Applications

2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been shown to have anti-cancer activity in vitro, and has been investigated as a potential lead compound for the development of new anti-cancer drugs.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-4-18(5-2)15(21)14(20)17-16-10-11-7-8-12(19)13(9-11)22-6-3/h7-10,19H,4-6H2,1-3H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRPGRBMSZAVMM-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC(=C(C=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC(=C(C=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N',N'-diethyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
Reactant of Route 5
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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
Reactant of Route 6
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2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

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